(R)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine
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Overview
Description
®-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a nitro group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine typically involves the following steps:
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be further reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding due to its unique structural features.
Medicine
In medicinal chemistry, ®-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine can be compared with other chiral amines, such as ®-1-(4-Chloro-2-nitrophenyl)ethan-1-amine and ®-1-(4-Bromo-2-nitrophenyl)ethan-1-amine.
- These compounds share similar structural features but differ in the halogen substituent, which can affect their reactivity and applications.
Uniqueness
The presence of a fluorine atom in ®-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine imparts unique properties, such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-2-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3/t5-/m1/s1 |
InChI Key |
BAGOOCKJXFEZRA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)[N+](=O)[O-])N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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